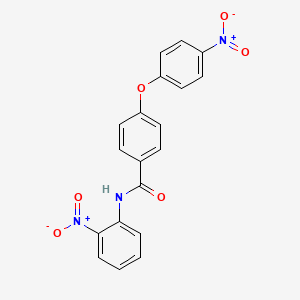
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide, also known as N-(4-nitrophenoxy)-2-nitrobenzamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential drug candidate for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to a reduction in tumor growth. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, this compound has shown promising results in various scientific research applications, making it a potentially useful tool for investigating cancer and inflammation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more potent and selective inhibitors of cancer cell growth and inflammation. Another area of research is to investigate the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents, which may lead to synergistic effects. Finally, future research may focus on the development of new synthetic methods for this compound, which may lead to improved yields and purities.
合成法
The synthesis of 4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide involves the reaction of 4-nitrophenoxyamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be determined by analytical methods such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(4-nitrophenoxy)-4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in animal models of inflammation.
特性
IUPAC Name |
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c23-19(20-17-3-1-2-4-18(17)22(26)27)13-5-9-15(10-6-13)28-16-11-7-14(8-12-16)21(24)25/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNMWCCXSKLFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenoxy)-N-(2-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)
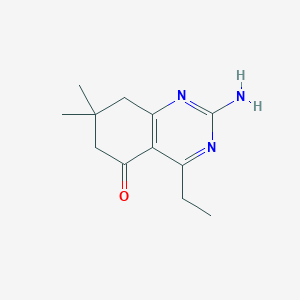
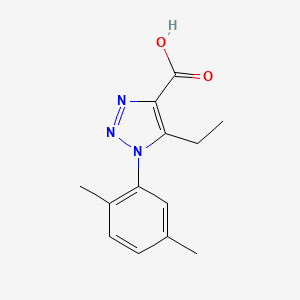
![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

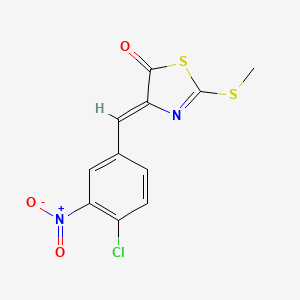
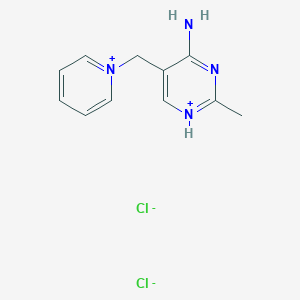
![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)